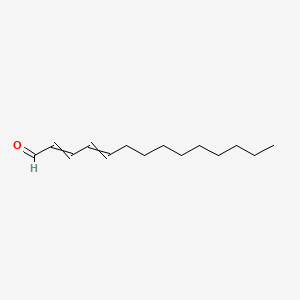
2,4-Tetradecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Tetradecadienal is an organic compound with the molecular formula C14H24O. It is a type of aldehyde characterized by the presence of two double bonds at the 2nd and 4th positions of the tetradecadienal chain. This compound is known for its role in various biological and chemical processes, including its use as a sex pheromone in certain insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Tetradecadienal typically involves the partial hydrogenation of specific alkyne precursors. For instance, the partial hydrogenation of 4-nonyn-1-ol using Lindlar’s catalyst or sodium in liquid ammonia can yield the corresponding nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields the desired this compound .
Industrial Production Methods: Industrial production of this compound can also be achieved through biotechnological methods. Yeast cells expressing specific desaturases can introduce double bonds at precise positions in fatty acyl-CoA substrates, leading to the production of desaturated compounds like this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Tetradecadienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to the corresponding carboxylic acid.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various catalysts and reagents, including acids and bases, can facilitate substitution reactions.
Major Products:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted tetradecadienal derivatives.
Scientific Research Applications
2,4-Tetradecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2,4-Tetradecadienal involves its interaction with specific molecular targets and pathways. For instance, as a sex pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses. The compound’s double bonds and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2,4-Decadienal: Another aldehyde with similar double bond positions but a shorter carbon chain.
2,4-Hexadienal: A shorter-chain aldehyde with similar structural features.
2,4-Octadienal: An intermediate-length aldehyde with similar reactivity.
Uniqueness: 2,4-Tetradecadienal’s longer carbon chain and specific double bond positions make it unique in its reactivity and applications. Its role as a sex pheromone in insects and its use in fragrance production highlight its distinct properties compared to shorter-chain aldehydes .
Properties
CAS No. |
54306-03-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-2,4-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3 |
InChI Key |
FKPVPINTWUDGAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















